GOAT ANTI-RABBIT IGG; IMMOBILIZED ON

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Goat Anti-Rabbit Immunoglobulin G (IgG); Immobilized On: is a secondary antibody used extensively in various immunoassays. This compound is derived from goats that have been immunized with rabbit IgG. The primary function of this antibody is to bind specifically to rabbit IgG, making it a crucial tool in detecting and quantifying rabbit IgG in various biological samples .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Goat Anti-Rabbit IgG involves immunizing goats with purified rabbit IgG. The goats’ immune systems produce antibodies against the rabbit IgG, which are then harvested from the goats’ serum. These antibodies are purified using affinity chromatography, where they are bound to a column containing immobilized rabbit IgG and then eluted .

Industrial Production Methods: In industrial settings, the production of Goat Anti-Rabbit IgG follows a similar process but on a larger scale. The antibodies are often conjugated with enzymes like horseradish peroxidase (HRP) or fluorescent dyes to enhance their detection capabilities. The purified antibodies are then immobilized on solid supports such as agarose beads or microtiter plates for use in various assays .

Analyse Des Réactions Chimiques

Types of Reactions: Goat Anti-Rabbit IgG primarily undergoes binding reactions with rabbit IgG. These reactions are highly specific and do not involve typical chemical reactions like oxidation, reduction, or substitution. The binding is based on antigen-antibody interactions, which are non-covalent and involve hydrogen bonds, electrostatic interactions, and van der Waals forces .

Common Reagents and Conditions: The primary reagents used with Goat Anti-Rabbit IgG include the rabbit IgG antigen, blocking buffers to prevent non-specific binding, and detection substrates such as HRP or fluorescent dyes. The reactions typically occur under physiological conditions, with pH around 7.4 and temperatures ranging from 4°C to 37°C .

Major Products Formed: The major product formed from these reactions is the antigen-antibody complex, which can be detected using various methods depending on the conjugate used (e.g., colorimetric detection for HRP, fluorescence for fluorescent dyes) .

Applications De Recherche Scientifique

Chemistry: In chemistry, Goat Anti-Rabbit IgG is used in various assays to detect and quantify specific molecules. It is often employed in enzyme-linked immunosorbent assays (ELISA) and Western blotting to identify the presence of rabbit IgG or rabbit IgG-conjugated molecules .

Biology: In biological research, this antibody is used to study protein-protein interactions, cellular localization of proteins, and to track the presence of specific antigens in tissues and cells. It is commonly used in immunohistochemistry (IHC) and immunocytochemistry (ICC) applications .

Medicine: In medical research, Goat Anti-Rabbit IgG is used in diagnostic assays to detect antibodies or antigens related to various diseases. It plays a crucial role in the development of diagnostic kits for infectious diseases, autoimmune disorders, and cancer .

Industry: In the biotechnology industry, this antibody is used in the production of diagnostic kits, quality control assays, and in the development of new therapeutic antibodies. It is also used in the purification of rabbit IgG from complex mixtures .

Mécanisme D'action

The mechanism of action of Goat Anti-Rabbit IgG involves its specific binding to the Fc region of rabbit IgG. This binding is mediated by the antigen-binding sites on the antibody, which recognize and bind to epitopes on the rabbit IgG. The binding is highly specific and does not cross-react with other immunoglobulins or serum proteins . The molecular targets involved are the Fc regions of rabbit IgG, and the pathways include the formation of antigen-antibody complexes that can be detected using various methods .

Comparaison Avec Des Composés Similaires

Goat Anti-Mouse IgG: Similar to Goat Anti-Rabbit IgG but specific for mouse IgG.

Goat Anti-Human IgG: Specific for human IgG and used in similar applications.

Donkey Anti-Rabbit IgG: Another secondary antibody used for detecting rabbit IgG but derived from donkeys.

Uniqueness: Goat Anti-Rabbit IgG is unique in its high specificity for rabbit IgG and its ability to be conjugated with various detection molecules. This makes it highly versatile and useful in a wide range of applications, from basic research to clinical diagnostics .

Propriétés

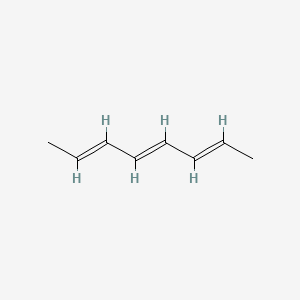

Numéro CAS |

111213-96-8 |

|---|---|

Formule moléculaire |

C8H13N |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.